molecular formula C16H25N3O2 B1418721 1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine CAS No. 886364-97-2

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine

Cat. No. B1418721
M. Wt: 291.39 g/mol
InChI Key: LBUYCRLVNHYWHB-UHFFFAOYSA-N
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Description

“1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine” is a chemical compound with the CAS Number: 886364-95-0 and a molecular weight of 277.37 . Its IUPAC name is tert-butyl 3-[(4-pyridinylmethyl)amino]-1-pyrrolidinecarboxylate .


Molecular Structure Analysis

The compound contains a total of 44 bonds, including 21 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), 1 Pyrrolidine, and 1 Pyridine .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . More detailed physical and chemical properties were not found in the available data.

Scientific Research Applications

Enantioselective Synthesis and Stereocenters

  • Sheikh et al. (2012) explored the enantioselective synthesis of 2-substituted phenylpyrrolidines and -piperidines, which are important in pharmaceutical compounds. They developed a lithiation-substitution method for N-Boc-2-phenylpyrrolidine or -piperidine, revealing crucial insights into the rotation of the Boc group and its impact on yields (Sheikh et al., 2012).

Synthesis of Novel Heterocyclic Amino Acids

  • Matulevičiūtė et al. (2021) developed methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids. These compounds, in their N-Boc protected ester form, offer new possibilities for both achiral and chiral building blocks (Matulevičiūtė et al., 2021).

Dendritic Melamine Synthesis

  • Sacalis et al. (2019) reported the synthesis of novel dendritic G-2 melamines comprising piperidine motifs. These compounds have potential applications in nano-aggregates due to their unique structural features (Sacalis et al., 2019).

Intramolecular Cyclization and Boekelheide Reaction

  • Massaro et al. (2011) synthesized pyrrolidines and piperidines from (aminoalkyl)pyridine N-oxides using a Boekelheide-type reaction, indicating new possibilities in intramolecular cyclizations (Massaro et al., 2011).

Enantioselective Conjugate Additions

  • Johnson et al. (2002) explored enantioselective conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes. Their methodology provides routes to various substituted piperidines and pyrrolidines (Johnson et al., 2002).

Spectroscopic and Molecular Docking Studies

  • Janani et al. (2020) conducted a comprehensive study on 1-Benzyl-4-(N-Boc-amino)piperidine, utilizing spectroscopic techniques and molecular docking to explore its structural and chemical properties (Janani et al., 2020).

Safety And Hazards

The compound is marked with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The specific hazard statements and precautionary statements were not available in the data.

properties

IUPAC Name

tert-butyl 3-(pyridin-4-ylmethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-5-14(12-19)18-11-13-6-8-17-9-7-13/h6-9,14,18H,4-5,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUYCRLVNHYWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661554
Record name tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine

CAS RN

886364-97-2
Record name tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886364-97-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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